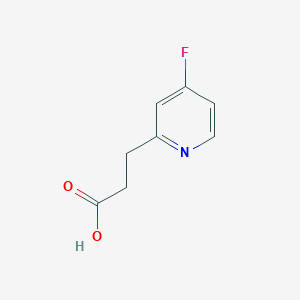
3-(4-Fluoropyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Fluoropyridin-2-yl)propanoic acid” is an organic compound used in various fields of research and industry. It has a molecular formula of C8H8FNO2 and a molecular weight of 169.155 .
Molecular Structure Analysis
The InChI code for “3-(4-Fluoropyridin-2-yl)propanoic acid” is 1S/C8H8FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) . This indicates the presence of a fluoropyridinyl group attached to a propanoic acid group.Physical And Chemical Properties Analysis
“3-(4-Fluoropyridin-2-yl)propanoic acid” is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Metallation of π-Deficient Heteroaromatic Compounds
Research on the metallation of π-deficient heterocyclic compounds, including fluoropyridine derivatives, reveals important developments in this area. Studies show chemoselectivity at low temperatures using specific bases, leading to disubstituted pyridines, which are valuable in synthesizing compounds with potential applications in various fields, including medicinal chemistry (Marsais & Quéguiner, 1983).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) and its isomers have been extensively studied for their biological and pharmacological effects. Although not directly related to "3-(4-Fluoropyridin-2-yl)propanoic acid," the review on CGA's therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, indicates the potential broad utility of structurally diverse compounds in medical research (Naveed et al., 2018).
Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives
Cyanopyridine scaffolds, including fluorinated variants, are highlighted for their diverse biological activities, such as anticancer, antibacterial, and antifungal properties. This review emphasizes the importance of these compounds in drug discovery and organic synthesis, suggesting a potential area of application for "3-(4-Fluoropyridin-2-yl)propanoic acid" (Ghosh et al., 2015).
Practical Synthesis of Fluorobromobiphenyl Compounds
A study on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, illustrates the utility of fluorinated compounds in creating valuable intermediates for drug synthesis. This research might indirectly relate to the synthetic utility of "3-(4-Fluoropyridin-2-yl)propanoic acid" in medicinal chemistry (Qiu et al., 2009).
Degradation of Polyfluoroalkyl Chemicals
Environmental studies on the microbial degradation of polyfluoroalkyl chemicals, including those with structures similar to "3-(4-Fluoropyridin-2-yl)propanoic acid," provide insights into the environmental fate, persistence, and potential biodegradation pathways of fluorinated compounds. This research is crucial for assessing the environmental impact and degradation mechanisms of these substances (Liu & Avendaño, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
3-(4-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-4-10-7(5-6)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVAJOWVOGNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoropyridin-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

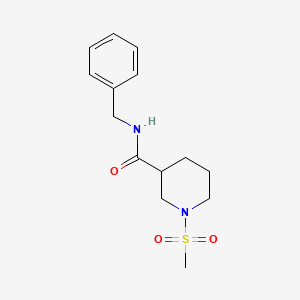
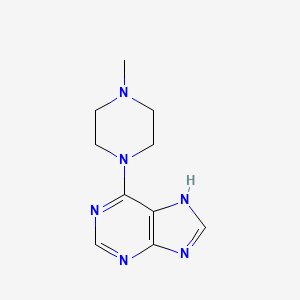
![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)
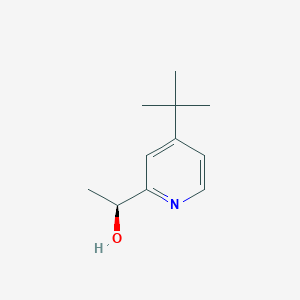
![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)
![N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2555652.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)
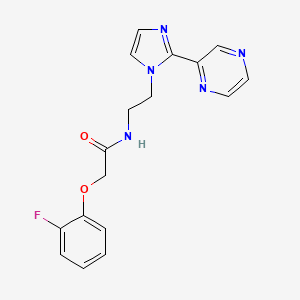
![Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate](/img/structure/B2555656.png)
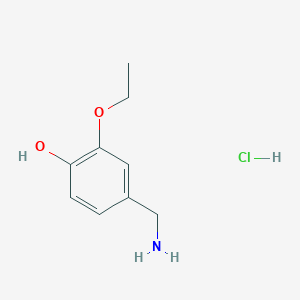
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)
![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)